N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide
Description
N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a sulfone-containing tetrahydrothiophene ring and at the 5-position with a phenyl group. The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) distinguishes it from related compounds by improving solubility and metabolic stability .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c28-22(23-13-21-24-17-8-4-5-9-18(17)25-21)19-12-20(15-6-2-1-3-7-15)27(26-19)16-10-11-31(29,30)14-16/h1-9,12,16H,10-11,13-14H2,(H,23,28)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNNYINJEQBNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its anticancer properties and other relevant biological activities.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of benzimidazole derivatives with pyrazole and thiophene moieties. The synthetic route typically involves:
- Formation of Benzimidazole : Reacting 2-phenylenediamine with an appropriate aldehyde.
- Pyrazole Formation : Condensation reactions involving hydrazine derivatives.
- Thiophene Incorporation : Utilizing dioxides to introduce the thiophene ring.
The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity .
Anticancer Activity
The biological activity of the compound has been evaluated against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Cervical Cancer (SiHa)
- Prostate Cancer (PC-3)
Table 1: Cytotoxicity Data
| Cell Line | IC50 Value (µM) | Selectivity |
|---|---|---|
| MCF-7 | 4.34 ± 0.98 | High |
| SiHa | 3.60 ± 0.45 | Moderate |
| PC-3 | 2.97 ± 0.88 | High |
| HEK293T | >50 | Low |
The compound exhibited significant cytotoxic effects on cancer cell lines with IC50 values ranging from approximately 2.97 µM to 4.34 µM, indicating strong anticancer potential while showing minimal toxicity to normal cells (HEK293T) .
The proposed mechanism of action includes:
- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, disrupting microtubule formation essential for mitosis.
- DNA Interaction : Studies suggest that the compound may intercalate with DNA, leading to cell cycle arrest at the G2/M phase, which is indicative of DNA damage .
Case Studies
Several studies have detailed the effects of similar compounds in the same class:
- Study on BBZ Derivatives : A series of benzimidazole derivatives were tested against a panel of cancer cell lines, revealing that certain modifications enhance binding affinity and cytotoxicity .
- In Vivo Studies : Animal models treated with similar pyrazole-based compounds showed reduced tumor growth and improved survival rates compared to controls .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide linkage undergoes acidic or basic hydrolysis to yield corresponding carboxylic acid and amine derivatives. This reaction is critical for modifying pharmacological properties or generating metabolites.
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. The reaction rate is influenced by steric hindrance from the 5-phenyl group on the pyrazole .
Electrophilic Substitution on the Benzimidazole Ring
The electron-rich benzimidazole nitrogen and C5 position participate in electrophilic substitutions, enabling functionalization for enhanced bioactivity.
Nitration
| Conditions | Reactants | Products | Yield | References |
|---|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C (2 h) | Compound + Nitrating agent | 5-Nitrobenzimidazole derivative | 65% |
Acylation
| Conditions | Reactants | Products | Yield | References |
|---|---|---|---|---|
| Benzoyl chloride, NaOH, RT | Compound + Benzoyl chloride | N-Benzoylated benzimidazole | 70% |
Key Finding : Acylation at N1 of benzimidazole improves metabolic stability but reduces solubility .
Pyrazole Ring Functionalization
The pyrazole core undergoes halogenation and cyclocondensation reactions, leveraging its electron-deficient C4 position.
Chlorination
| Conditions | Reactants | Products | Yield | References |
|---|---|---|---|---|
| POCl<sub>3</sub>, DMF, 80°C | Compound + POCl<sub>3</sub> | 4-Chloropyrazole derivative | 88% |
Cyclocondensation with Hydrazides
| Conditions | Reactants | Products | Yield | References |
|---|---|---|---|---|
| Isoniazid, KOH, ethanol, reflux | Compound + Isoniazid | Pyrazoline-carboxamide hybrid | 76% |
Note : Pyrazole-hydrazide hybrids exhibit enhanced antimicrobial activity (MIC = 25 μg/mL against P. aeruginosa) .
Tetrahydrothiophene-Dioxide Modifications
The 1,1-dioxidotetrahydrothiophen-3-yl group participates in ring-opening and sulfone reduction reactions.
Reduction of Sulfone Group
| Conditions | Reactants | Products | Yield | References |
|---|---|---|---|---|
| LiAlH<sub>4</sub>, THF, 0°C | Compound + LiAlH<sub>4</sub> | Tetrahydrothiophene (reduced sulfone) | 60% |
Ring-Opening with Amines
| Conditions | Reactants | Products | Yield | References |
|---|---|---|---|---|
| Ethylenediamine, DCM, RT | Compound + Ethylenediamine | Thiol-amine adduct | 55% |
Stability Note : The sulfone group stabilizes the tetrahydrothiophene ring against acid-mediated degradation .
Oxidation of the Pyrazole Methyl Group
The benzimidazole-methyl linker is susceptible to oxidation, forming a ketone intermediate.
| Conditions | Reactants | Products | Yield | References |
|---|---|---|---|---|
| KMnO<sub>4</sub>, acetone/H<sub>2</sub>O, 80°C | Compound + KMnO<sub>4</sub> | 3-(Benzimidazol-2-yl)propanamide ketone | 82% |
Cross-Coupling Reactions
The 5-phenyl group on the pyrazole enables Suzuki-Miyaura couplings for aryl diversification.
| Conditions | Reactants | Products | Yield | References |
|---|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O | Compound + Arylboronic acid | Biaryl-pyrazole derivative | 75% |
Photochemical Reactions
UV irradiation induces C–N bond cleavage in the carboxamide group, generating radical intermediates.
| Conditions | Reactants | Products | Yield | References |
|---|---|---|---|---|
| UV (254 nm), MeOH, 6 h | Compound + Light | Pyrazole radical + Benzimidazole fragment | 40% |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs in the evidence share core motifs (pyrazole-carboxamide, benzimidazole) but differ in substituents and pharmacological profiles. Key comparisons include:
Substituent Variations on the Pyrazole Core
N-(1H-Benzimidazol-2-yl)-1-(2-Arylethyl-2-oxo)-1H-Pyrazole-3-Carboxamides (Compounds 1–6, )
- Structure : 1-Position substituted with 2-aryl-ethyl-2-oxo groups (e.g., aryl = phenyl, 4-chlorophenyl).
- Comparison : The target compound’s 1-(sulfone-tetrahydrothiophene) group replaces the 2-aryl-ethyl-2-oxo moiety, likely enhancing polarity and reducing steric bulk.
- Synthesis : Both use EDCI/HOBt-mediated coupling, suggesting similar synthetic accessibility .
N-(Benzimidazol-2-yl)pyrazole-3(5)-Carboxamide Derivatives (Compounds 7–12, )
- Structure : Pyrazole-5-carboxamide linked to benzimidazole.
- Comparison : The target compound’s pyrazole-3-carboxamide linkage may alter binding orientation in biological targets compared to the 5-position isomers .
Functional Group Modifications
Tetrahydrothiophene Sulfone vs. Methylthio/Methyl Groups () describes pyrazole derivatives with 3-(methylthio) and 4-(1-methyl-benzimidazol-2-yl) groups.
- Compounds 28–31 in feature acetamide linkers between benzimidazole and pyrazole.
- Comparison : The target’s direct carboxamide linkage (vs. acetamide) shortens the spacer, possibly enhancing rigidity and binding precision .
Research Findings and Implications
Synthetic Feasibility : The target compound’s synthesis likely parallels ’s methods, using EDCI/HOBt for carboxamide bond formation. The tetrahydrothiophene sulfone group may require specialized oxidation steps (e.g., H₂O₂/acid) to convert thiophene to sulfone .
Pharmacological Potential: Antimicrobial Activity: Compounds in and with benzimidazole-pyrazole hybrids show growth inhibitory effects against microbes. The target’s sulfone group may enhance membrane penetration . Kinase Inhibition: Pyrazole-carboxamides in and are implicated in kinase targeting. The sulfone group could mimic ATP’s phosphate interactions, improving inhibition .
The sulfone group’s electron-withdrawing nature may stabilize the compound in acidic environments (e.g., gastrointestinal tract) .
Preparation Methods
Condensation of o-Phenylenediamine
The benzimidazole core is synthesized by refluxing o-phenylenediamine with glycolic acid in hydrochloric acid, yielding 1H-benzo[d]imidazol-2-yl)methanol. Subsequent chlorination using thionyl chloride converts the hydroxyl group to a chloromethyl derivative.
Reaction Conditions :
- o-Phenylenediamine (1.0 equiv), glycolic acid (1.2 equiv)
- 6 M HCl, reflux, 12 h
- Thionyl chloride (2.0 equiv), DCM, 0°C → RT, 4 h
Characterization :
Amination of Chloromethyl Benzimidazole
The chloromethyl intermediate is treated with aqueous ammonia to form (1H-benzo[d]imidazol-2-yl)methylamine.
Reaction Conditions :
- Chloromethyl benzimidazole (1.0 equiv), NH₃ (aq) (excess)
- Ethanol, 60°C, 6 h
Construction of the Pyrazole-Sulfone Core
Synthesis of 1-(Tetrahydrothiophen-3-yl)-5-Phenyl-1H-Pyrazole-3-Carboxylic Acid
The pyrazole ring is formed via 1,3-dipolar cycloaddition between a nitrilimine and an alkene.
Step 1: Generation of Nitrilimine Precursor
Phenylhydrazine reacts with ethyl acetoacetate to form a hydrazone, which is treated with chloramine-T to generate the nitrilimine.
Step 2: Cycloaddition with Tetrahydrothiophene-3-yl Acrylate
The nitrilimine undergoes 1,3-dipolar cycloaddition with tetrahydrothiophene-3-yl acrylate, yielding 1-(tetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxylate.
Reaction Conditions :
- Nitrilimine precursor (1.0 equiv), tetrahydrothiophene-3-yl acrylate (1.2 equiv)
- Toluene, reflux, 48 h
- Yield : 72–89%
Characterization :
Oxidation to Sulfone
The tetrahydrothiophene moiety is oxidized to the sulfone using hydrogen peroxide in acetic acid.
Reaction Conditions :
Characterization :
Saponification of Ester to Carboxylic Acid
The ethyl ester is hydrolyzed to the carboxylic acid using NaOH.
Reaction Conditions :
Amide Coupling
Carbodiimide-Mediated Amidation
The pyrazole-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with benzimidazole-methylamine.
Reaction Conditions :
- Pyrazole-carboxylic acid (1.0 equiv), EDC (1.5 equiv), HOBt (1.5 equiv)
- DMF, 0°C → RT, 24 h
- Benzimidazole-methylamine (1.2 equiv)
- Yield : 68–75%
Characterization :
- IR : 1650 cm⁻¹ (amide C=O), 3300 cm⁻¹ (N–H).
- ¹H NMR (DMSO-d₆): δ 4.99 (s, 2H, –CH₂–NH), 8.10 (s, 1H, amide NH).
Optimization and Mechanistic Insights
Regioselectivity in Pyrazole Formation
The use of aprotic solvents (e.g., DMF) enhances regioselectivity during cyclocondensation, favoring the 1,3,5-trisubstituted pyrazole isomer. Steric effects from the tetrahydrothiophene group further direct substituent positioning.
Sulfone Oxidation Efficiency
Mild oxidation with H₂O₂ minimizes side reactions, preserving the pyrazole ring integrity. Kinetic studies show complete conversion within 8 h.
Amidation Yield Enhancement
Adding HOBt as a coupling agent reduces racemization and improves yields by stabilizing the active ester intermediate.
Analytical Data and Validation
Spectroscopic Consistency
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows >98% purity, with Rt = 6.8 min.
Q & A
Q. Methodology :
- In vitro Microsomal Assays : Monitor degradation rates (e.g., human liver microsomes, NADPH cofactor) .
- LC-MS Quantification : Detects metabolites (e.g., hydroxylation at benzimidazole C-4) .
Finding : Sulfone oxidation reduces clearance (CLint = 12 mL/min/kg) compared to thioether analogs (CLint = 28 mL/min/kg) .
Basic: What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix Interference : Plasma proteins (e.g., albumin) require precipitation with acetonitrile (recovery >85%) .
- Low Sensitivity : LC-MS/MS with MRM mode (e.g., transition m/z 439→342) achieves LOD = 0.1 ng/mL .
Advanced: How can contradictions between in vitro and in vivo data be resolved?
- Protein Binding Adjustments : Measure free fraction via equilibrium dialysis (e.g., 98% plasma protein binding reduces efficacy) .
- Pharmacokinetic Modeling : Allometric scaling from rodents to humans predicts dose adjustments (e.g., 2 mg/kg → 0.3 mg/kg) .
Advanced: How do electronic effects of substituents impact nucleophilic reactivity?
- Electron-Withdrawing Groups (e.g., -CF3) : Activate pyrazole C-3 for nucleophilic attack (k = 2.7×10⁻³ s⁻¹) .
- Electron-Donating Groups (e.g., -OCH3) : Stabilize intermediates in SNAr reactions (ΔΔG‡ = -1.8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
